3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the trimethoxyphenyl group under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
(E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An organic compound used in the production of polymers and pharmaceuticals.
Uniqueness
(E)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N6O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H22N6O3/c1-11-7-12(2)23(22-11)18-21-20-13(3)24(18)19-10-14-8-16(26-5)17(27-6)9-15(14)25-4/h7-10H,1-6H3/b19-10+ |
InChI Key |
SMOCFVDKJTTYMM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3OC)OC)OC)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3OC)OC)OC)C)C |
Origin of Product |
United States |
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